Disperse orange 25

Catalog No.
S569304
CAS No.
31482-56-1
M.F
C17H17N5O2
M. Wt
323.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse orange 25

CAS Number

31482-56-1

Product Name

Disperse orange 25

IUPAC Name

3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

InChI

InChI=1S/C17H17N5O2/c1-2-21(13-3-12-18)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)22(23)24/h4-11H,2-3,13H2,1H3

InChI Key

ZSPPPAFDNHYXNW-UHFFFAOYSA-N

SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

disperse orange 25, disperse orange 2K

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Photonic Applications:

  • Optical switches and modulators: Disperse Orange 25's non-linear optical properties make it a candidate material for developing devices that control light signals. These devices could be crucial for building high-speed optical communication systems. Source: Sigma-Aldrich:

Material Science:

  • Nanocomposites: Researchers have incorporated Disperse Orange 25 into molecular sieves to create nanocomposites with unique optical properties. These materials exhibit non-linearity and photosensitivity, making them potentially useful in various optoelectronic applications. Source: Sigma-Aldrich:

Dyeing and Staining:

  • While not the primary focus of scientific research, Disperse Orange 25 finds use as a colorant in specific research applications. For instance, it can be used to dye certain types of plastics for research purposes. Source: Science Direct:

Disperse Orange 25, chemically known as 4-[N-(2-cyanoethyl)-N-ethylamino]-4'-nitroazo-benzene, is a synthetic dye primarily used in the textile industry for dyeing synthetic fibers such as polyester and nylon. It appears as a maroon powder with a molecular weight of 323.36 g/mol and has an absorbance peak at 235 nm, indicating its properties as a disperse dye, which is lipophilic and soluble in organic solvents rather than water .

, particularly during degradation processes. For instance, studies have shown that under supercritical water oxidation conditions, the aromatic rings in Disperse Orange 25 can be attacked by hydroxyl radicals and oxygen molecules. This leads to ring-opening reactions through multiple pathways, significantly altering the compound's structure. The nitrogen atoms in the dye are less likely to convert into environmentally friendly nitrogen gas due to steric hindrance, although increasing the concentration of Disperse Orange 25 can enhance this conversion .

The biological activity of Disperse Orange 25 has raised concerns due to its potential toxicity. It has been associated with skin sensitization and contact dermatitis, particularly when textiles dyed with this compound come into contact with human skin. Some azo dyes, including Disperse Orange 25, may also possess mutagenic properties, prompting regulatory scrutiny regarding their use in consumer products .

Disperse Orange 25 is synthesized through azo coupling reactions involving an amine and a nitro compound. The general process involves the following steps:

  • Azo Coupling: An amine (such as N-ethyl-4-nitroaniline) is reacted with a diazonium salt derived from another aromatic amine.
  • Nitration: The resulting azo compound can then be nitrated to introduce nitro groups at specific positions.
  • Isolation: The final product is purified through crystallization or other separation techniques.

This synthetic route allows for the customization of dye properties by varying the substituents on the aromatic rings.

Research on Disperse Orange 25 has focused on its interactions with various materials and biological systems. For example:

  • Adsorption Studies: It has been shown that modified biopolymers can effectively adsorb Disperse Orange 25 from aqueous solutions, indicating potential methods for wastewater treatment .
  • Degradation Mechanisms: Studies using molecular dynamics simulations have elucidated the pathways through which Disperse Orange 25 degrades in supercritical water environments, highlighting its reactivity under different conditions .

Disperse Orange 25 shares structural similarities with other azo dyes but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
Disperse Red 1Azo dye with a similar structureMore commonly used for cotton fabrics
Disperse Blue 1Azo dye with distinct chromophoreHigher solubility in water
Disperse Yellow 3Azo dye with a different color spectrumLess toxic compared to some other disperse dyes
Disperse Black 9Complex azo structureUsed for darker shades and higher stability

Disperse Orange 25's unique combination of color properties, solubility characteristics, and biological activity makes it significant within this group of compounds.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 280 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 238 of 280 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 42 of 280 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31482-56-1
12223-19-7
12223-22-2

General Manufacturing Information

Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-: ACTIVE

Dates

Modify: 2023-08-15

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